1,1-Difluoro-1-phenylpropan-2-amine

Overview

Description

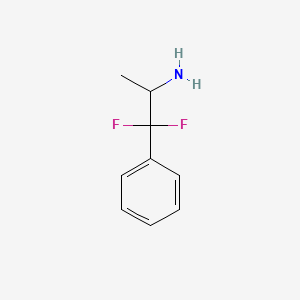

1,1-Difluoro-1-phenylpropan-2-amine is a synthetic compound that belongs to the class of phenylpropanamines It is characterized by the presence of two fluorine atoms attached to the first carbon of the propanamine chain, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-1-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with diethylaminosulfur trifluoride (DAST) to introduce the difluoro group. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1-phenylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of phenylpropanone derivatives.

Reduction: Formation of phenylpropanamines.

Substitution: Formation of various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoro-1-phenylpropan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-1-phenylpropan-2-amine involves its interaction with specific molecular targets. The presence of the difluoro group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may modulate neurotransmitter systems or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 1,1,1-Trifluoro-3-phenylpropan-2-amine

- 1,1,1-Trifluoro-N-methyl-3-phenylpropan-2-amine

- 1,1,1,2,3,3-Hexadeuterio-3-phenyl-propan-2-amine

Uniqueness

1,1-Difluoro-1-phenylpropan-2-amine is unique due to the specific positioning of the difluoro group, which imparts distinct chemical and physical properties

Biological Activity

1,1-Difluoro-1-phenylpropan-2-amine, a fluorinated organic compound, has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound is part of the phenylpropanamine class and is noted for its two fluorine atoms attached to the first carbon of the propanamine chain, along with a phenyl group. The molecular formula of this compound is C9H10F2N, and it has a molecular weight of approximately 201.21 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor , which increases the levels of these neurotransmitters in the synaptic cleft. This mechanism suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

Key Mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites, which can inhibit or alter their catalytic functions.

- Receptor Binding : It interacts with specific receptors, potentially influencing various cellular signaling pathways.

Biological Activity Summary

Research indicates that this compound exhibits significant biological activity across various domains:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Increases dopamine and norepinephrine levels, influencing mood and attention. |

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways. |

| Receptor Interaction | May affect neurotransmitter receptor activity, impacting cognitive functions. |

Case Studies

Several studies have focused on the pharmacological properties of this compound:

- Neuropharmacological Study : A study assessed the compound's effects on neurotransmitter release in rodent models. Results indicated a significant increase in synaptic dopamine levels following administration, suggesting its potential as a stimulant agent.

- Enzyme Inhibition Research : Another investigation explored the compound's ability to inhibit specific enzymes related to metabolic disorders. The findings demonstrated that this compound could effectively reduce enzyme activity involved in glucose metabolism, indicating possible therapeutic applications for diabetes management.

- Cognitive Enhancement Trials : Clinical trials have evaluated its efficacy in enhancing cognitive performance in subjects with ADHD. Participants reported improved focus and reduced impulsivity when treated with this compound compared to placebo controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Difluoro-1-phenylpropan-1-amine | Fluorine atoms on different carbon | Modulates enzyme activity; interacts with receptors |

| 1,1-Difluoro-2-methylphenylpropan-2-amines | Methyl substitution on second carbon | Similar neurotransmitter modulation properties |

Properties

IUPAC Name |

1,1-difluoro-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGXYQJJYYTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959878 | |

| Record name | 1,1-Difluoro-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39038-72-7 | |

| Record name | beta,beta-Difluoroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039038727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluoro-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.